molecular formula C20H19NO8 B11530376 [2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate

[2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate

Cat. No.: B11530376
M. Wt: 401.4 g/mol
InChI Key: IVFFCVXAIAZCCB-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its epoxyisoindole core, which is fused with a dioxohexahydro structure, and a methoxyphenyl group, making it a subject of interest in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with the preparation of the epoxyisoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Formation of the Dioxohexahydro Structure: This step involves the oxidation of the intermediate compounds to introduce the dioxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Final Coupling: The final step involves the coupling of the epoxyisoindole core with the methoxyphenyl group and the introduction of the diacetate moiety. This can be achieved through esterification reactions using acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the epoxyisoindole core, potentially opening the epoxide ring and forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups, replacing them with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and reduced isoindole derivatives.

    Substitution: Amides, thioesters, and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may explore its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of products in sectors such as electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    [4-Acetoxy-3-methoxyphenyl]methylene diacetate: Shares similar functional groups but differs in the core structure.

    [4-Methoxyphenyl]methylene diacetate: Lacks the epoxyisoindole core, making it less complex.

    [3,4-Dimethoxyphenyl]methylene diacetate:

Uniqueness

[2-(4-Methoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate is unique due to its epoxyisoindole core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

[acetyloxy-[2-(4-methoxyphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate

InChI

InChI=1S/C20H19NO8/c1-10(22)27-19(28-11(2)23)20-9-8-14(29-20)15-16(20)18(25)21(17(15)24)12-4-6-13(26-3)7-5-12/h4-9,14-16,19H,1-3H3

InChI Key

IVFFCVXAIAZCCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC)OC(=O)C

Origin of Product

United States

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